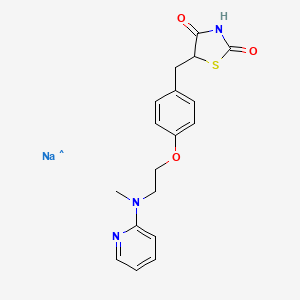
Rosiglitazonesodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosiglitazonesodium, commonly known by its trade name Avandia, is an antidiabetic drug belonging to the thiazolidinedione class. It is primarily used to improve glycemic control in adults with type 2 diabetes mellitus by increasing insulin sensitivity in fat cells, muscle, and liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazonesodium involves a five-step process starting from commercially available starting materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde, and 1,3-thiazolidine-2,4-dione. The steps include cyclization, alkylation, etherification, condensation, and reduction . The optimal yield for each step ranges from 59% to 99%, making the overall yield suitable for industrial purposes .
Industrial Production Methods
For industrial production, the synthesis process is optimized to be economical and convenient. Water is used as a green solvent, and column chromatography is avoided in the last three steps to enhance scalability .
Chemical Reactions Analysis
Types of Reactions
Rosiglitazonesodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Rosiglitazonesodium has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying thiazolidinedione chemistry.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Primarily used to treat type 2 diabetes mellitus. .
Industry: Utilized in the development of new antidiabetic drugs and formulations.
Mechanism of Action
Rosiglitazonesodium acts as a highly selective and potent agonist at peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This activation influences the production of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . It also exhibits anti-inflammatory effects by reducing nuclear factor kappa-B (NFκB) levels and increasing inhibitor (IκB) levels .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione with similar insulin-sensitizing effects but a different safety profile.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to liver toxicity.
Uniqueness
Rosiglitazonesodium is unique in its high efficacy in reducing blood glucose levels and its additional benefits, such as anti-inflammatory and potential anti-cancer effects . it also has a higher risk of cardiovascular events compared to pioglitazone .
Properties
Molecular Formula |
C18H19N3NaO3S |
|---|---|
Molecular Weight |
380.4 g/mol |
InChI |
InChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23); |
InChI Key |
MIXMIJXAFUYUNO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















